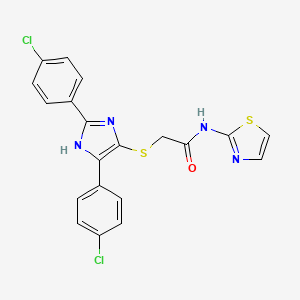

![molecular formula C14H16N6 B2390871 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-56-5](/img/structure/B2390871.png)

3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . These compounds have been of interest in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

Triazolopyrimidines have a unique structure that includes a pyrimidine ring fused with a 1,2,3-triazole ring . This structure allows for a variety of substitutions at different positions on the rings, which can significantly influence the compound’s biological activity .科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

Researchers have explored the synthesis and reactivity of compounds related to 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, demonstrating their utility as building blocks in organic synthesis. These compounds are utilized in the synthesis of various heterocyclic structures, which are of interest due to their potential biological activities and applications in medicinal chemistry. For instance, novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the creation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. These derivatives showed promising cytotoxic effects against human cancer cell lines comparable to standard drugs, highlighting their potential in drug discovery and development (Riyadh, 2011).

Antimicrobial and Antitumor Activity

Several studies have focused on the antimicrobial and antitumor activities of triazolo[4,5-d]pyrimidin-7-amine derivatives. These compounds were synthesized and evaluated for their biological activities, showing significant antimicrobial and anticancer properties. For example, compounds bearing the triazolopyrimidine moiety were synthesized and showed promising antimicrobial activity against various microbial strains. This underscores the potential of these compounds as templates for the development of new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Supramolecular Chemistry

The structural features of triazolopyrimidines facilitate their application in supramolecular chemistry, where they are used to form complex structures through hydrogen bonding. For instance, novel pyrimidine derivatives were synthesized and investigated for their ability to co-crystallize with macrocyclic compounds, leading to the formation of multidimensional networks through extensive hydrogen bonding interactions. These findings demonstrate the versatility of triazolopyrimidines in constructing novel supramolecular assemblies with potential applications in materials science and nanotechnology (Fonari et al., 2004).

作用機序

Target of Action

The primary target of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound interacts with USP28 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the deubiquitination of USP28’s substrates, leading to their degradation and ultimately affecting the cellular processes they are involved in .

Biochemical Pathways

The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle progression and DNA damage response pathways . By preventing the deubiquitination and subsequent stabilization of key proteins in these pathways, the compound can induce cell cycle arrest and enhance the sensitivity of cancer cells to DNA-damaging agents .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation . Specifically, it has shown good antitumor activities against several human cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer), and Hela (cervical cancer) cells .

将来の方向性

Triazolopyrimidines are a promising class of compounds in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing and studying new triazolopyrimidine derivatives, including “3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine”, to explore their potential therapeutic applications.

特性

IUPAC Name |

3-methyl-N-(3-phenylpropyl)triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6/c1-20-14-12(18-19-20)13(16-10-17-14)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCSZSYZXFGSKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NCCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

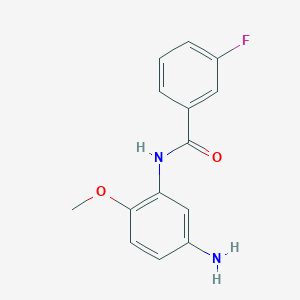

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

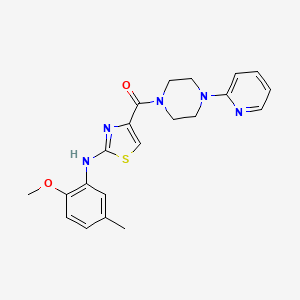

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

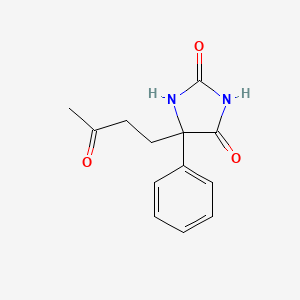

![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)